CDK2 Inhibitory Activity: Class-Level Positioning Relative to the Pyrimidine-Benzothiazole Series
The compound belongs to a chemotype for which the lead analog 10s (a pyrimidine-benzothiazole hybrid with a different substitution pattern) demonstrated CDK2/cyclin A2 IC₅₀ of 15.4 nM, approximately 3-fold more potent than the clinical-stage comparator AZD5438 (IC₅₀ ~46 nM) [1]. While this specific 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole compound has not been individually profiled in public CDK2 assays, its core scaffold is validated within a series exhibiting nanomolar target engagement. The 4-methyl substitution on the benzothiazole ring distinguishes it from the des-methyl parent and represents a key SAR vector identified within this chemical series [1].
| Evidence Dimension | CDK2/cyclin A2 inhibitory activity (scaffold class benchmark) |
|---|---|
| Target Compound Data | Not individually reported in public assays; belongs to scaffold class with demonstrated CDK2 IC₅₀ values in the nanomolar range for optimized analogs |
| Comparator Or Baseline | Analog 10s (pyrimidine-benzothiazole hybrid): IC₅₀ = 15.4 nM; AZD5438 (positive control): IC₅₀ ≈ 46 nM (estimated 3-fold difference) |
| Quantified Difference | Class-validated scaffold; representative analog 10s achieves ~3-fold greater CDK2 potency than AZD5438 |
| Conditions | CDK2/cyclin A2 enzymatic inhibition assay (in vitro); Eur. J. Med. Chem. 2019, 179, 196–207 |
Why This Matters
For procurement decisions, this class-level evidence positions the compound as a credible starting point for CDK2-focused SAR exploration, with the 4-methyl substituent representing a defined SAR handle absent in the simpler des-methyl benzothiazole analogs.
- [1] Diao, P.-C., Lin, W.-Y., Jian, X.-E., Li, Y.-H., You, W.-W., & Zhao, P.-L. (2019). Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. European Journal of Medicinal Chemistry, 179, 196–207. View Source
